Pyriminostrobin

Description

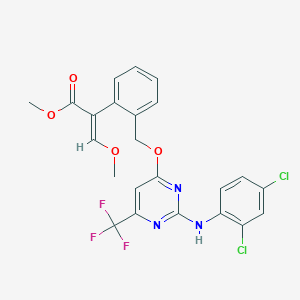

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18Cl2F3N3O4/c1-33-12-16(21(32)34-2)15-6-4-3-5-13(15)11-35-20-10-19(23(26,27)28)30-22(31-20)29-18-8-7-14(24)9-17(18)25/h3-10,12H,11H2,1-2H3,(H,29,30,31)/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXSCUSVVALMNW-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1COC2=NC(=NC(=C2)C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18Cl2F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701024169 | |

| Record name | Pyriminostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257598-43-8 | |

| Record name | Pyriminostrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257598438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriminostrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701024169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMINOSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S6GUH5UGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pyriminostrobin on Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of pyriminostrobin, a strobilurin fungicide, on mitochondrial respiration. The document details its molecular target, the biochemical consequences of its inhibitory action, and the primary mechanism of resistance. Quantitative data from studies on the closely related and well-characterized strobilurin, pyraclostrobin, are presented to illustrate the potent effects of this class of compounds. Detailed experimental protocols are provided to enable researchers to investigate the effects of this compound and other respiratory chain inhibitors.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

This compound is a potent and specific inhibitor of the mitochondrial electron transport chain (ETC). Its primary molecular target is the cytochrome bc1 complex , also known as Complex III .[1] this compound, like other quinone outside inhibitors (QoIs), binds to the Qo site of cytochrome b, a key subunit of Complex III.[1][2] This binding event physically obstructs the oxidation of ubiquinol (Coenzyme Q10H2), a critical step in the electron transport process.

The inhibition of the Qo site by this compound has several immediate and critical consequences for mitochondrial function:

-

Disruption of Electron Flow: By blocking the transfer of electrons from ubiquinol to cytochrome c1, this compound effectively halts the flow of electrons through the latter part of the ETC.[1]

-

Inhibition of Proton Pumping: The transfer of electrons at Complex III is tightly coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space. By inhibiting electron flow, this compound prevents this proton translocation, thereby disrupting the formation of the proton motive force.

-

Reduction in Mitochondrial Membrane Potential: The proton motive force is the primary driver of the mitochondrial membrane potential (ΔΨm). Consequently, inhibition by this compound leads to a dose-dependent decrease in ΔΨm.[3][4]

-

Decreased ATP Synthesis: The energy stored in the proton gradient is utilized by ATP synthase (Complex V) to produce ATP. The collapse of the mitochondrial membrane potential severely impairs the ability of the cell to generate ATP through oxidative phosphorylation.[3][4]

-

Increased Production of Reactive Oxygen Species (ROS): The blockage of the electron transport chain can lead to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide anions and other reactive oxygen species.[5][6] This can induce oxidative stress within the cell.

The following diagram illustrates the mechanism of action of this compound at the molecular level.

Quantitative Analysis of Mitochondrial Inhibition

The inhibitory potency of strobilurin fungicides can be quantified by determining their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). While specific data for this compound is limited in publicly available literature, studies on the closely related compound pyraclostrobin provide valuable insights into the expected range of activity.

Table 1: Quantitative Effects of Pyraclostrobin on Mitochondrial Respiration

| Parameter | Organism/System | Pyraclostrobin Concentration | Effect | Reference |

| Oxygen Consumption Rate | Human Hepatocytes | 0.5 µM | Significant decrease | [5] |

| Honey Bee Thoracic Mitochondria | ≥ 10 µM | Dose-dependent inhibition | [3][4] | |

| Mitochondrial Membrane Potential | Honey Bee Thoracic Mitochondria | ≥ 5 µM | Dose-dependent decline | [3][4] |

| 3T3-L1 cells | 1 and 10 µM | Reduction | [7] | |

| ATP Synthesis/Levels | Honey Bee Thoracic Mitochondria | ≥ 15 µM | Dose-dependent inhibition | [3][4] |

| 3T3-L1 cells | 1 and 10 µM | Reduction | [7] | |

| Mitochondrial Superoxide Production | Human Hepatocytes | 0.5 µM | Significant increase | [5] |

| EC50 (Mycelial Growth Inhibition) | Fusarium pseudograminearum | 0.022 to 0.172 µg/mL | - | [8] |

Note: The data presented for pyraclostrobin should be considered as an approximation for the potential effects of this compound. It is recommended to perform specific dose-response studies for this compound to determine its precise inhibitory concentrations.

Detailed Experimental Protocols

To facilitate research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments. These protocols are based on established methods and commercially available kits.

Isolation of Mitochondria from Cultured Cells or Tissues

Objective: To obtain a purified and functional mitochondrial fraction for in vitro assays.

Materials:

-

Cell culture or tissue sample

-

Mitochondria Isolation Kit (e.g., from QIAGEN, Cat. No. / ID: 37612 or similar)[9]

-

Phosphate-buffered saline (PBS), ice-cold

-

Dounce homogenizer

-

Centrifuge capable of 16,000 x g and 4°C

-

Bradford protein assay reagent

Protocol:

-

Cell/Tissue Preparation:

-

For cultured cells: Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend the cell pellet in the provided lysis buffer.

-

For tissues: Mince the tissue on ice and wash with ice-cold PBS. Homogenize the tissue in the provided lysis buffer using a Dounce homogenizer.

-

-

Homogenization and Differential Centrifugation:

-

Follow the manufacturer's instructions for homogenization to disrupt the cell membrane while keeping the mitochondria intact.

-

Perform a series of low-speed centrifugations to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000-16,000 x g) to pellet the mitochondria.

-

-

Washing and Resuspension:

-

Wash the mitochondrial pellet with the provided wash buffer to remove cytosolic contaminants.

-

Resuspend the final mitochondrial pellet in a suitable storage or assay buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 5 mM KH2PO4, 5 mM MgCl2, 1 mM EGTA, 2 mM HEPES, pH 7.4).[9]

-

-

Protein Quantification:

-

Determine the protein concentration of the isolated mitochondria using a Bradford assay or a similar method. This is crucial for normalizing activity measurements.

-

-

Storage:

-

Use the isolated mitochondria immediately for assays or store them at -80°C for future use. Avoid repeated freeze-thaw cycles.[10]

-

Measurement of Mitochondrial Complex III Activity

Objective: To quantify the enzymatic activity of Complex III and assess the inhibitory effect of this compound. This protocol is adapted from commercially available colorimetric assay kits (e.g., Abcam ab287844, Sigma-Aldrich MAK360).[11][12]

Principle: The assay measures the reduction of cytochrome c by Complex III. The increase in absorbance at 550 nm due to the formation of reduced cytochrome c is directly proportional to the enzyme's activity.

Materials:

-

Isolated mitochondria

-

Complex III Assay Buffer

-

Oxidized Cytochrome c solution

-

Antimycin A (a known Complex III inhibitor, for control)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 550 nm

Protocol:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, prepare the following reaction mixtures:

-

Sample Wells: Complex III Assay Buffer, isolated mitochondria, and the desired concentrations of this compound.

-

Inhibitor Control Wells: Complex III Assay Buffer, isolated mitochondria, and a saturating concentration of Antimycin A.

-

No Inhibitor Control Wells: Complex III Assay Buffer, isolated mitochondria, and the vehicle solvent for this compound.

-

-

Initiation of Reaction: Add oxidized cytochrome c to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 550 nm every 30 seconds for 10-15 minutes at room temperature.

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA550/min) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the inhibitor control from the rates of the sample and no inhibitor control wells to obtain the specific Complex III activity.

-

Plot the Complex III activity against the concentration of this compound to determine the IC50 value.

-

Downstream Cellular Signaling and Effects

The inhibition of mitochondrial respiration by this compound triggers a cascade of downstream cellular events beyond the immediate energy crisis. These effects are primarily mediated by the disruption of cellular redox homeostasis and energy status.

-

Oxidative Stress and Cellular Defense: The increased production of ROS can overwhelm the cell's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. In response, cells may upregulate antioxidant pathways, such as the glutathione metabolism pathway.[13][14]

-

Alterations in Gene Expression: Pyraclostrobin has been shown to alter gene expression profiles in fungi.[13][14][15] These changes can affect a wide range of cellular processes, including DNA replication and repair, protein processing in the endoplasmic reticulum, and lipid metabolism.[13][14][15] Some of these changes in gene expression may be linked to alterations in DNA methylation patterns.[13][14][15]

-

Induction of Apoptosis: In some cell types, the mitochondrial dysfunction and oxidative stress induced by strobilurins can trigger the intrinsic apoptotic pathway.

The following diagram depicts the signaling cascade initiated by this compound.

Mechanism of Resistance

The primary mechanism of resistance to this compound and other QoI fungicides is a target-site mutation in the cytochrome b gene (cytb).[16][17][18] The most frequently observed mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at codon 143 (G143A).[8][16][17] This amino acid change is located within the Qo binding pocket and reduces the binding affinity of the fungicide to its target, thereby conferring resistance.[8]

Other mutations, such as F129L and G137R, have also been reported to confer resistance, although often to a lesser degree than G143A.[17] The development of resistance is a significant concern for the long-term efficacy of QoI fungicides and necessitates careful resistance management strategies.

The following diagram illustrates the logical relationship in the development of this compound resistance.

Conclusion

This compound is a highly effective inhibitor of mitochondrial respiration, targeting the cytochrome bc1 complex with a high degree of specificity. Its mechanism of action, involving the disruption of electron transport, collapse of the mitochondrial membrane potential, and cessation of ATP synthesis, provides a robust basis for its fungicidal activity. Understanding this mechanism, along with the downstream cellular consequences and the potential for resistance development, is crucial for its effective use in agricultural and pharmaceutical research and development. The experimental protocols provided in this guide offer a framework for further investigation into the bioenergetic effects of this compound and other mitochondrial inhibitors.

References

- 1. This compound | 1257598-43-8 | Benchchem [benchchem.com]

- 2. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondrial Respiratory Inhibition Promoted by Pyraclostrobin in Fungi is Also Observed in Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Exposure to Pyraclostrobin and to a Pyraclostrobin/Boscalid Mixture on the Mitochondrial Function of Human Hepatocytes [mdpi.com]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. The high-production volume fungicide pyraclostrobin induces triglyceride accumulation associated with mitochondrial dysfunction, and promotes adipocyte differentiation independent of PPARγ activation, in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The G143S mutation in cytochrome b confers high resistance to pyraclostrobin in Fusarium pseudograminearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial complex activity assays [protocols.io]

- 10. abcam.com [abcam.com]

- 11. Mitochondrial Complex III Activity Assay Kit (ab287844) | Abcam [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Frontiers | The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae [frontiersin.org]

- 14. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The fungicide pyraclostrobin affects gene expression by altering the DNA methylation pattern in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular characterization of pyraclostrobin resistance and structural diversity of the cytochrome b gene in Botrytis cinerea from apple - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms and significance of fungicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

Pyriminostrobin: A Technical Guide to its Chemical Structure and Core Properties

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyriminostrobin is a novel acaricide belonging to the strobilurin class of agrochemicals.[1] Developed through the intermediate derivatization method, it represents a significant advancement in the control of phytophagous mites, addressing the challenge of resistance to existing acaricides.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and biological activity of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a complex organic molecule characterized by a pyrimidine ring linked to a dichlorinated aniline group and a trifluoromethyl substituent. This core is further connected to a phenyl ring bearing a methoxyacrylate group through an ether linkage.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (E)-2-[2-[[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate[1] |

| CAS Number | 1257598-43-8[1] |

| Molecular Formula | C₂₃H₁₈Cl₂F₃N₃O₄[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 528.3 g/mol | [1][3] |

| Melting Point | 120 °C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 6.1 (Computed) | [1] |

| Water Solubility | Data not available | [4] |

| Vapor Pressure | Data not available | |

| Boiling Point | Data not available | [3] |

Synthesis of this compound

The synthesis of this compound has been optimized to ensure high yield and purity, making it suitable for industrial production. A patented method highlights a two-step process involving salt formation followed by etherification.[3]

Experimental Protocol: Optimized Synthesis of this compound

Step 1: Salt Formation of Pyrimidylphenol

-

In a reaction vessel, dissolve the pyrimidylphenol precursor in toluene.

-

Add an alkali, such as sodium hydroxide, to the solution.

-

Heat the mixture to reflux and allow it to dehydrate for approximately 6 hours.

-

This reaction forms the sodium salt of pyrimidylphenol, activating the oxygen atom for the subsequent reaction.[3]

Step 2: Etherification

-

To the pyrimidylphenol sodium salt, add benzyl chloride and a suitable solvent like dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to 100°C and maintain this temperature for 6-10 hours.

-

Monitor the reaction progress by analyzing the consumption of benzyl chloride.

-

Upon completion, the crude this compound is obtained.[3]

Step 3: Purification

-

The crude product is subjected to purification through toluene extraction and water washing.

-

Recrystallization from methanol is then performed to yield the final, purified this compound.[3]

Synthesis Data

| Parameter | Value |

| Yield | 91.8% |

| Purity | 98.2% |

The data presented is from a patented optimized synthesis route.[3]

Synthesis Workflow Diagram

Caption: Optimized synthesis workflow for this compound.

Mechanism of Action

This compound, like other strobilurin fungicides and acaricides, acts by inhibiting mitochondrial respiration. It specifically targets Complex III (also known as the cytochrome bc1 complex) of the electron transport chain.[3]

This compound is classified as a Quinone outside Inhibitor (QoI). It binds to the Qo site of cytochrome b, a key subunit of Complex III. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c₁, effectively halting the electron transport chain. The disruption of this vital energy-producing pathway leads to a cessation of ATP synthesis, ultimately resulting in the death of the target organism.[3]

Signaling Pathway of Mitochondrial Respiration Inhibition

Caption: Inhibition of mitochondrial Complex III by this compound.

Biological Activity and Efficacy

This compound exhibits potent acaricidal activity against a range of mite species. A key advantage is its effectiveness across all developmental stages of mites, including eggs, larvae, nymphs, and adults.[3] Research into the structure-activity relationship of this compound has led to the development of derivatives with enhanced potency.

Acaricidal Activity of this compound Derivatives

The introduction of fluorine atoms into the this compound structure has been shown to significantly increase its acaricidal activity against the carmine spider mite (Tetranychus cinnabarinus).

| Compound | Description | Mortality (%) at 0.625 mg/L |

| This compound | Parent compound with two chlorine atoms on the phenylamine ring. | - |

| Derivative 7e | Two fluorine atoms replace the chlorines of this compound. | 90% |

| Derivative 7i | Varied fluorine substitution pattern on the phenylamine ring. | - |

Data from a study on strobilurin-pyrimidine derivatives.

Toxicological Profile

Conclusion

This compound is a promising acaricide with a well-defined chemical structure and a potent mechanism of action targeting mitochondrial respiration. Its optimized synthesis allows for high-yield production, and ongoing research into its derivatives continues to enhance its biological efficacy. For researchers and professionals in drug and pesticide development, this compound represents a valuable lead compound and a subject for further investigation into its application and environmental impact.

References

Synthesis pathway of Pyriminostrobin from precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Pyriminostrobin, a significant strobilurin fungicide. The synthesis involves the preparation of two key precursors, followed by their coupling to yield the final product. This document outlines the detailed methodologies for the synthesis of these precursors and the final product, supported by quantitative data and process visualizations.

Overview of the Synthesis Pathway

The industrial synthesis of this compound is primarily achieved through a convergent pathway involving two main precursors:

-

Precursor A: 2-((2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenol

-

Precursor B: Methyl (E)-2-(2-(chloromethyl)phenyl)-3-methoxyacrylate

The final step in the synthesis is an etherification reaction where the phenoxide salt of Precursor A is reacted with Precursor B. A patented method emphasizes the importance of forming the salt of the pyrimidylphenol (Precursor A) prior to the reaction with the benzyl chloride derivative (Precursor B) to improve yield and purity by avoiding the formation of N-alkylated isomers[1].

Below is a graphical representation of the overall synthesis logic.

References

The Emergence of Pyriminostrobin: A Technical Guide to its Discovery and Development as a Novel Acaricide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyriminostrobin represents a significant advancement in acaricide development, emerging from a strategic modification of strobilurin fungicides. This technical guide details the discovery, chemical synthesis, mechanism of action, and acaricidal efficacy of this compound. Initially identified from a series of anilinopyrimidinone compounds with moderate fungicidal properties, this compound was developed into a potent acaricide through the innovative Intermediate Derivatization Method (IDM). Its mode of action is the inhibition of mitochondrial respiration via binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This document provides a comprehensive overview of the experimental protocols used to validate its efficacy and summarizes key quantitative data, offering a valuable resource for professionals in the agrochemical and life sciences sectors.

Discovery and Development

The development of this compound is a prime example of successful lead optimization, transforming a compound class with known fungicidal activity into a potent acaricide. The journey began with a series of anilinopyrimidinone compounds that exhibited moderate fungicidal capabilities.[1][2]

The Intermediate Derivatization Method (IDM)

The pivotal strategy in the discovery of this compound was the Intermediate Derivatization Method (IDM), an efficient approach for discovering novel agrochemicals.[1][3][4] This method involves using key chemical intermediates to replace parts of existing bioactive molecules, thereby generating new, patentable structures with potentially enhanced or altered biological activities.[3][4] In the case of this compound, researchers systematically modified the lead anilinopyrimidinone scaffold to enhance its bioactivity against mites.[1][3]

Lead Optimization and Fluorine Incorporation

A critical step in the optimization process was the strategic incorporation of fluorine atoms into the molecule.[3] This is a common and effective strategy in agrochemical development, as fluorine's high electronegativity and small atomic radius can significantly enhance biological potency, metabolic stability, and cellular uptake.[3] By replacing the chlorine atoms on the phenylamine ring of the lead compound with fluorine, researchers synthesized a series of strobilurin-pyrimidine derivatives with markedly higher acaricidal potency.[1][3] This targeted modification ultimately led to the identification of this compound (also known as SYP-11277) as a highly effective acaricide.[3]

Chemical Properties and Synthesis

This compound is a strobilurin acaricide with a distinct chemical structure that contributes to its stability and biological activity.

| Property | Value |

| IUPAC Name | methyl (2E)-2-[2-({[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate[5] |

| CAS Registry Number | 1257598-43-8[5] |

| Molecular Formula | C₂₃H₁₈Cl₂F₃N₃O₄[5] |

| Molecular Weight | 528.31 g/mol [2] |

| Common Name in China | Mimanan (嘧螨胺)[5] |

General Synthesis Route

The synthesis of this compound and its derivatives involves a multi-step process. A general scheme begins with the preparation of substituted phenyl guanidines from substituted anilines and cyanamide under acidic conditions.[3] A key final step involves the reaction of a pyrimidylphenol precursor with benzyl chloride.[6] To optimize this reaction and avoid the generation of byproducts, the pyrimidylphenol is first treated with an alkali (e.g., sodium hydroxide) to form a phenoxide salt, which then reacts with benzyl chloride to yield the final this compound product with high purity and yield.[2][6]

Mechanism of Action: Mitochondrial Respiration Inhibitor

This compound exerts its acaricidal effect by disrupting the production of cellular energy (ATP) in mites.[2] It is classified as a Quinone outside Inhibitor (QoI).[2]

The target site of this compound is Complex III, also known as the cytochrome bc1 complex, a critical component of the mitochondrial electron transport chain.[2] It specifically binds to the Qo site of cytochrome b, a key subunit within Complex III.[2] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c1. The interruption of this electron flow halts the entire respiratory process, leading to a cessation of ATP synthesis and ultimately causing the death of the mite.

Acaricidal Efficacy

Bioassays have demonstrated that this compound and its derivatives possess significant acaricidal activity. The introduction of fluorine to replace chlorine atoms led to compounds with even greater potency.

| Compound | Target Mite | Concentration (mg L⁻¹) | Mortality (%) |

| This compound | Tetranychus cinnabarinus | 0.625 | < 90% |

| Derivative 7e | Tetranychus cinnabarinus | 0.625 | 90%[3] |

| Derivative 7i | Tetranychus cinnabarinus | 0.625 | > 90%[3] |

Table 1: Comparative acaricidal activity of this compound and its fluorinated derivatives in greenhouse bioassays.[3]

As shown in Table 1, derivatives 7e (with two fluorine atoms replacing the chlorines) and 7i (with a varied fluorine substitution pattern) exhibited higher mortality rates against the carmine spider mite (Tetranychus cinnabarinus) than the parent this compound compound at the same concentration.[3] This highlights the success of the fluorine incorporation strategy in enhancing bioactivity.

Experimental Protocols

The evaluation of this compound's acaricidal properties relies on standardized laboratory and greenhouse methodologies.

Synthesis of this compound Derivatives

-

Preparation of Intermediates : Substituted anilines are reacted with cyanamide under acidic conditions to prepare substituted phenyl guanidines.[3] These are then used in subsequent cyclization reactions to form the core pyrimidine structure.

-

Salt Formation : The key pyrimidylphenol intermediate is dissolved in a suitable solvent (e.g., dimethyl sulfoxide). An alkali, such as potassium carbonate, is added to the solution.[6]

-

Alkylation Reaction : The mixture is heated, and benzyl chloride is added. The reaction is maintained at an elevated temperature (e.g., 100°C) for several hours.[6]

-

Purification : Upon completion, the reaction mixture is poured into water and extracted with a solvent like toluene. The organic layer is washed, and the solvent is removed. The crude product is then purified by recrystallization from a solvent such as methanol to yield pure this compound.[6]

Acaricidal Bioassay Protocol (Leaf Disc Dip Method)

This protocol is a standard method for assessing the contact toxicity of acaricides against mites like Tetranychus urticae or T. cinnabarinus.

-

Mite Rearing : Maintain a healthy, multi-generational colony of the target mite species on a suitable host plant (e.g., bean or cowpea plants) in a controlled environment (e.g., 25-27°C, 60-70% RH, 16:8 L:D photoperiod).

-

Preparation of Test Solutions : Dissolve the test compound (e.g., this compound) in a small amount of a suitable solvent (like acetone or DMSO) and then dilute with water containing a surfactant (e.g., Triton X-100) to achieve a series of graded concentrations. A control solution containing only the solvent and surfactant is also prepared.

-

Leaf Disc Preparation : Cut discs (e.g., 1-2 cm in diameter) from the leaves of the host plant.

-

Treatment Application : Immerse each leaf disc in a test solution for a standardized period (e.g., 5-10 seconds). The discs are then removed and allowed to air-dry on a clean surface.

-

Infestation : Place the treated, dried leaf discs onto a moist substrate (like wet cotton or agar) in a petri dish. Transfer a set number of adult female mites (e.g., 10-20) onto the surface of each leaf disc using a fine brush.

-

Incubation : Seal the petri dishes and maintain them under the same controlled environmental conditions used for mite rearing.

-

Mortality Assessment : After a specified time (typically 24 to 48 hours), count the number of dead and live mites on each disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis : Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the median lethal concentration (LC₅₀).

Conclusion

The discovery and development of this compound underscore the power of strategic chemical modification in agrochemical research. By applying the Intermediate Derivatization Method to a known fungicidal scaffold, researchers successfully engineered a novel and potent acaricide. Its specific mode of action as a QoI, targeting mitochondrial Complex III, provides an effective tool for mite control. The superior performance of fluorinated derivatives further validates the targeted approach to lead optimization. This compound stands as a significant contribution to the portfolio of modern acaricides, offering a valuable solution for integrated pest management programs in agriculture.

References

Fungicidal spectrum of Pyriminostrobin against plant pathogens

Fungicidal Spectrum of Pyriminostrobin: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of this compound, a strobilurin-class fungicide. It details its mode of action as a Quinone outside Inhibitor (QoI), targeting mitochondrial respiration in fungal pathogens. While specific quantitative efficacy data for this compound is limited in publicly accessible literature, this document extrapolates its potential fungicidal spectrum based on data from structurally and functionally related strobilurins, such as Pyraclostrobin and Metominostrobin. Detailed experimental protocols for evaluating fungicide efficacy, including in vitro and in vivo methodologies, are presented. Furthermore, this guide includes mandatory visualizations of key biochemical pathways and experimental workflows to support researchers, scientists, and professionals in the field of agrochemical development.

Introduction to this compound

This compound (CAS No: 1257598-43-8) is a synthetic fungicide belonging to the strobilurin chemical class, derived from natural substances produced by certain fungi.[1] Like other strobilurins, it is recognized for its broad-spectrum activity against a range of plant fungal pathogens.[1] The Fungicide Resistance Action Committee (FRAC) classifies this compound and other strobilurins under FRAC Code 11, which designates their shared mode of action as Quinone outside Inhibitors (QoIs).[2] This single-site mode of action makes it a potent fungicidal agent but also necessitates careful resistance management strategies.[2] This guide synthesizes available information to provide a technical resource on its mechanism, fungicidal spectrum, and methods for its evaluation.

Mode of Action: Inhibition of Mitochondrial Respiration

The primary mode of action for this compound is the inhibition of mitochondrial respiration in fungi.[1][2] This is achieved by specifically targeting the Cytochrome bc1 complex, also known as Complex III, located in the inner mitochondrial membrane of the fungal cell.[1][2][3]

This compound binds to the Quinone outside (Qo) site of cytochrome b, a critical subunit of Complex III.[2] This binding action effectively blocks the transfer of electrons from ubiquinol to cytochrome c.[2] The disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and cell death.[1][2][3]

Caption: Inhibition of the electron transport chain by this compound at Complex III.

Fungicidal Spectrum

While this compound is known to be effective against diseases like powdery mildew, rusts, and leaf spots, specific public data on its efficacy (e.g., EC₅₀ values) against a wide array of pathogens is not as readily available as for its close analogs like Pyraclostrobin and Metominostrobin.[1] The fungicidal spectrum detailed below is based on the established efficacy of these related QoI fungicides, which share the same mode of action and are expected to have a similar range of activity.

Table 1: Efficacy of Related Strobilurin Fungicides Against Key Plant Pathogens

| Pathogen Species | Common Disease Name | Crop | Efficacy Data | Reference Compound | Citation |

| Magnaporthe oryzae | Rice Blast | Rice | 77.80% leaf blast reduction; 45.68% neck blast reduction at 0.20% concentration. | Metominostrobin | [4][5] |

| Magnaporthe oryzae | Rice Blast | Rice | 73.43% mycelial growth inhibition at 0.0125% concentration. | Pyraclostrobin | [6] |

| Blumeria graminis f. sp. tritici | Wheat Powdery Mildew | Wheat | Effective control as a member of the QoI (strobilurin) class. | General Strobilurins | [7][8] |

| Pseudoperonospora cubensis | Cucumber Downy Mildew | Cucumber | Provides protective and curative control. | Pyraclostrobin | [3][7] |

| Puccinia spp. | Rust | Cereals | Broad-spectrum control against various rust species. | Pyraclostrobin | [3][7][9] |

| Pyrenophora tritici-repentis | Tan Spot | Wheat | EC₅₀ value determined to be 0.09 mg L⁻¹. | Pyraclostrobin | [10] |

| Sphaerotheca fuliginea | Cucurbit Powdery Mildew | Cucurbits | Effective control reported. | Pyraclostrobin | [7] |

| Plasmopara viticola | Grape Downy Mildew | Grapes | Effective control reported. | Pyraclostrobin | [7] |

Experimental Protocols for Efficacy Evaluation

Standardized protocols are essential for determining the fungicidal efficacy of compounds like this compound. The following sections detail generalized methodologies for in vitro and in vivo assessments.

In Vitro Mycelial Growth Inhibition Assay (Poison Food Technique)

This protocol is used to determine the direct inhibitory effect of a fungicide on the mycelial growth of a pathogen and to calculate the half-maximal effective concentration (EC₅₀).

Methodology:

-

Pathogen Culture: The target fungal pathogen is grown on a suitable solid medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of active mycelium is available for subculturing.

-

Fungicide Stock Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

-

Serial Dilutions: A series of dilutions are made from the stock solution to achieve the desired final test concentrations.

-

Media Amendment: Aliquots of the fungicide dilutions are mixed into molten PDA just before pouring to create a concentration gradient across the treatments. A control group contains only the solvent.

-

Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing pathogen culture is placed in the center of each fungicide-amended and control plate.

-

Incubation: Plates are incubated under optimal conditions (temperature, light) for the specific pathogen until the mycelium in the control plate has reached a predefined diameter.

-

Data Collection: The diameter of the fungal colony is measured for each treatment.

-

Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. These values are then used in a probit or log-logistic regression analysis to determine the EC₅₀ value.

Caption: Standard workflow for determining the EC₅₀ of a fungicide in vitro.

In Vivo Field Efficacy Trial

Field trials are crucial for evaluating a fungicide's performance under real-world agricultural conditions, accounting for environmental factors and host-pathogen interactions.

Methodology:

-

Experimental Design: A Randomized Complete Block Design (RCBD) is typically used to minimize the effects of field variability. The design includes multiple replications (blocks) of each treatment.

-

Plot Establishment: The trial is established in a field with a history of the target disease or using a susceptible crop variety.[4]

-

Treatments: Treatments include an untreated control, this compound at various application rates, and potentially a commercial standard fungicide for comparison.

-

Fungicide Application: Fungicides are applied using calibrated spray equipment at specific crop growth stages or upon the first appearance of disease symptoms. Multiple applications may be scheduled at defined intervals (e.g., every 15 days).[4]

-

Inoculation (Optional): For a more controlled experiment, plots can be artificially inoculated with the pathogen to ensure uniform disease pressure.

-

Disease Assessment: Disease incidence (% of infected plants) and severity (% of tissue affected) are periodically rated using standardized scales.

-

Data Collection: In addition to disease data, agronomic parameters such as crop yield and quality are measured at harvest.[5]

-

Statistical Analysis: Data are subjected to Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Mean separation tests (e.g., Tukey's HSD) are used to compare treatment efficacies.

Caption: Generalized workflow for conducting a fungicide field efficacy trial.

Resistance Management

The single-site mode of action of QoI fungicides like this compound creates a high selection pressure for the development of resistant pathogen populations.[2] To ensure the long-term efficacy of this chemical class, integrated resistance management strategies are critical. Key strategies include:

-

Rotation: Alternating applications of this compound with fungicides from different FRAC groups that have different modes of action.[1]

-

Mixtures: Using this compound in pre-formulated mixtures or tank-mixing with a fungicide from a different mode of action group.[2]

-

Limiting Applications: Adhering to label recommendations regarding the maximum number of applications per season to reduce selection pressure.

Conclusion

This compound is a potent strobilurin fungicide that functions by inhibiting mitochondrial respiration at Complex III. Based on its classification and the performance of analogous compounds, it is expected to provide broad-spectrum control against a variety of significant plant pathogens, including those responsible for rice blast, powdery mildews, downy mildews, and rusts. Effective evaluation of its specific efficacy requires rigorous in vitro and in vivo testing following standardized protocols. Due to the inherent risk of resistance associated with its single-site mode of action, the deployment of this compound must be integrated within a robust resistance management program to maintain its utility in sustainable crop protection. Further public research is warranted to fully characterize its efficacy against a broader range of specific plant pathogens.

References

- 1. This compound | 1257598-43-8 | HAC59843 | Biosynth [biosynth.com]

- 2. This compound | 1257598-43-8 | Benchchem [benchchem.com]

- 3. pomais.com [pomais.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jagroforenviron.com [jagroforenviron.com]

- 7. Fungicide Pyraclostrobin 25% SC For Grape Downy Mildew Cucumber Powdery Mildew [agrochemicalpesticides.com]

- 8. afren.com.au [afren.com.au]

- 9. Managing Foliar Diseases of Wheat With Fungicides | CropWatch | Nebraska [cropwatch.unl.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Pyriminostrobin as a Quinone Outside Inhibitor (QoI)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyriminostrobin and Quinone Outside Inhibitors

This compound is a broad-spectrum fungicide belonging to the strobilurin class of agrochemicals.[1] These compounds are synthetic analogs of naturally occurring strobilurins, which were first isolated from wood-rotting mushrooms of the genus Strobilurus.[1] this compound, like other strobilurins, is classified as a Quinone Outside Inhibitor (QoI).[1][2] This class of fungicides is renowned for its high efficacy against a wide range of fungal pathogens that affect various crops.[3] QoIs act by targeting a single, highly specific site within the fungal mitochondrial respiratory chain, leading to a potent disruption of cellular energy production.[4][5] Their single-site mode of action, while contributing to their high efficacy, also makes them prone to the development of resistance in target pathogens.[6][7]

Core Mechanism of Action

The primary mode of action of this compound is the inhibition of mitochondrial respiration.[1] Specifically, it targets Complex III of the electron transport chain, also known as the cytochrome bc1 complex.[1][8] This multi-subunit enzyme complex plays a crucial role in the generation of the proton motive force that drives ATP synthesis.

This compound binds to the Quinone "outside" (Qo) binding site on cytochrome b, a key subunit of the cytochrome bc1 complex.[1][2] This binding event physically obstructs the oxidation of ubiquinol (QH2) at the Qo site. By blocking the transfer of electrons from ubiquinol to cytochrome c1, this compound effectively halts the electron flow through the respiratory chain.[5] This disruption leads to a collapse of the mitochondrial membrane potential and a severe reduction in the synthesis of ATP, the primary energy currency of the cell.[9] The ultimate consequence for the fungal cell is a cessation of vital energy-dependent processes, leading to the inhibition of spore germination, mycelial growth, and ultimately, cell death.[10]

The following diagram illustrates the inhibition of the mitochondrial electron transport chain by this compound.

Caption: Inhibition of Complex III by this compound.

Quantitative Efficacy and Resistance Data

The efficacy of QoI fungicides can be quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or enzyme activity, respectively. Resistance to QoI fungicides is a significant concern and is often associated with specific point mutations in the cytochrome b gene (cytb).[6][11] The G143A mutation, which results in the substitution of glycine with alanine at position 143, is the most common and confers a high level of resistance.[6][11] Other mutations, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been identified and are associated with lower levels of resistance.[6][11]

The resistance factor (RF) is a quantitative measure of the level of resistance, calculated as the ratio of the EC50 of a resistant strain to the EC50 of a sensitive (wild-type) strain.

Table 1: Comparative Efficacy of QoI Fungicides Against Various Phytopathogens

| Fungicide | Pathogen | EC50 (µg/mL) | Reference |

| Pyraclostrobin | Botrytis cinerea | 3.383 | [4] |

| Azoxystrobin | Rhizoctonia solani | 1.508 | [11] |

| Azoxystrobin | Rhizoctonia solani | 596.60 | [1] |

| Pyraclostrobin | Botrytis cinerea | 0.015 (wild-type) | |

| Azoxystrobin | Cercospora sojina (sensitive) | <0.1 | |

| Azoxystrobin | Cercospora sojina (resistant) | >10 |

Table 2: Resistance Factors for Common Mutations in the Cytochrome b Gene

| Mutation | Amino Acid Change | Resistance Level | Resistance Factor (RF) | Reference |

| G143A | Glycine -> Alanine | High | >100 | [6][11] |

| F129L | Phenylalanine -> Leucine | Moderate | 5 - 15 (up to 50) | [6] |

| G137R | Glycine -> Arginine | Moderate | 5 - 15 | [6] |

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (EC50 Determination)

This protocol is used to determine the concentration of this compound that inhibits 50% of the mycelial growth of a target fungus.

Materials:

-

Pure culture of the target fungus

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound stock solution of known concentration (e.g., in acetone or DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile distilled water

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the agar medium.

-

Prepare the PDA medium according to the manufacturer's instructions and autoclave.

-

Allow the autoclaved PDA to cool to approximately 45-50°C.

-

Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent only.

-

Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

-

From the edge of an actively growing fungal culture, cut a 5 mm diameter mycelial plug using a sterile cork borer.

-

Place the mycelial plug in the center of each PDA plate.

-

Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the fungus.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

The following diagram outlines the workflow for the mycelial growth inhibition assay.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiospain.org [microbiospain.org]

- 6. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 7. Resistance risk assessment of Rhizoctonia solani to four fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Fungicide Combinations for Overcoming Plasmopara viticola and Botrytis cinerea Fungicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of Pyriminostrobin and its Metabolites

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract Pyriminostrobin is a synthetic acaricide and insecticide belonging to the strobilurin class of agrochemicals.[1][2] Like other compounds in this class, its primary mode of action is the inhibition of mitochondrial respiration, a critical cellular process.[1] A thorough understanding of its toxicological profile is essential for assessing its potential risks to human health and the environment. This technical guide provides a comprehensive overview of the known toxicological data for this compound, drawing comparisons with related strobilurin compounds due to the limited publicly available data on this compound itself. It covers the mechanism of action, toxicokinetics, and various toxicological endpoints, including acute, chronic, genetic, and developmental toxicity. This document also details common experimental protocols used in toxicological assessments and visualizes key pathways and workflows to support further research and development.

Introduction

This compound, with CAS Registry Number 1257598-43-8, is a methoxyacrylate strobilurin insecticide and acaricide.[2][3] It was developed through the optimization of anilinopyrimidinone lead compounds to enhance bioactivity.[1] Structurally, it is characterized as methyl (2E)-2-[2-({[2-(2,4-dichloroanilino)-6-(trifluoromethyl)pyrimidin-4-yl]oxy}methyl)phenyl]-3-methoxyprop-2-enoate.[3] The primary utility of this compound lies in its efficacy against various mite developmental stages, including eggs, larvae, nymphs, and adults, making it crucial for managing mite populations in agriculture.[1] Its toxicological assessment is critical for establishing safe handling practices and regulatory limits.

Mechanism of Action

The fungicidal and insecticidal activity of this compound stems from its role as a Quinone outside Inhibitor (QoI).[1][2] It specifically targets Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1] By binding to the Qo site of cytochrome b, a key subunit of Complex III, this compound blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption halts the electron transport chain, thereby inhibiting ATP synthesis and leading to cellular energy deprivation and ultimately, cell death in target organisms.[1]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption, Distribution, and Excretion: When administered orally to rats, Pyraclostrobin is absorbed and subsequently excreted, primarily in the feces.[4] Similarly, in studies with lactating goats and laying hens, Azoxystrobin was largely excreted via feces (62-72% and 91-97% of the administered dose, respectively), with minimal residues found in tissues and eggs.[5] This suggests that this compound is also likely to be poorly absorbed from the gastrointestinal tract and rapidly excreted.

-

Metabolism: Data on the specific metabolites of this compound are currently unavailable.[1] For pesticides, metabolism is a critical factor in determining toxicity, as metabolites can be more or less toxic than the parent compound.[6] Based on the chemical structure of this compound and known metabolic pathways for other strobilurins, putative metabolic transformations may include:

-

Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid.

-

O-Demethylation: Removal of the methyl group from the methoxyacrylate toxophore.

-

Ether Linkage Cleavage: Breaking of the ether bond connecting the pyrimidine ring to the phenyl group.

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Toxicological Profile of this compound

Due to a lack of specific public data for this compound, this section summarizes toxicological findings for closely related and well-studied strobilurins, primarily Pyraclostrobin, to provide a contextual profile.

Acute Toxicity

Acute toxicity studies determine the effects of a single, high-dose exposure. For Pyraclostrobin, clinical signs after oral administration in rats included dyspnea, staggering, piloerection, and diarrhea, which resolved within several days.[4] Strobilurins can be highly toxic to aquatic organisms. For instance, the 96-hour median lethal concentration (LC50) of Pyraclostrobin in zebrafish was determined to be 0.056 mg/L, while another strobilurin, Pyraoxystrobin, showed LC50 values ranging from 1.069 to 5.970 µg/L for different life stages of zebrafish.[7][8][9]

| Compound | Test | Species | Value | Reference |

| Pyraclostrobin | 96-h LC50 | Zebrafish (Danio rerio) | 0.056 mg/L | [7][8] |

| Pyraoxystrobin | 96-h LC50 | Zebrafish (Danio rerio) Embryo | 4.099 µg/L | [9] |

| Pyraoxystrobin | 96-h LC50 | Zebrafish (Danio rerio) Larva | 1.069 µg/L | [9] |

| Picoxystrobin | Acute Reference Dose (ARfD) | Human (extrapolated from rat) | 0.67 mg/kg bw | [10] |

| Pyraclostrobin | Acceptable Daily Intake (ADI) | Human | 0.03 mg/kg bw/day | [11] |

| Pyraclostrobin | Acute Reference Dose (ARfD) | Human | 0.03 mg/kg bw | [11] |

Sub-chronic and Chronic Toxicity

Repeated dose studies with Pyraclostrobin in mice, rats, and dogs revealed that the primary target organs were in the gastrointestinal tract.[12] Findings included duodenal mucosal hypertrophy and, in rodents, erosion or ulceration of the stomach mucosa, suggesting a local irritant effect.[12]

| Compound | Study Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference |

| Pyraclostrobin | 90-day | Rat (male) | 10.7 | - | Decreased body weight | [13] |

| Pyraclostrobin | 1-year | Dog | ~6 | - | Vomiting | [12][13] |

| Pyraclostrobin | 91-day | Mouse (male) | ~4 | 9.2 | Decreased body weight | [13] |

| Picoxystrobin | Acute Neurotoxicity | Rat | - | 200 | Basis for ARfD derivation | [10] |

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level.

Genotoxicity

Pyraclostrobin has been evaluated in a comprehensive battery of genotoxicity tests. The results from in vitro bacterial and mammalian cell mutagenicity tests, a chromosome damage test, and an in vivo micronucleus test in mice were unequivocally negative.[12][13] This indicates that Pyraclostrobin is unlikely to be genotoxic.[12] Similarly, metabolites of another strobilurin, Picoxystrobin, showed no genotoxicity concerns.[10]

Carcinogenicity

Long-term carcinogenicity studies have been conducted for Pyraclostrobin in rats and mice. These studies did not provide evidence of a carcinogenic effect.[12][13] Based on the absence of genotoxicity and the lack of significant tumor induction in animal studies, it has been concluded that Pyraclostrobin is unlikely to pose a carcinogenic risk to humans.[12]

Reproductive and Developmental Toxicity

In a two-generation reproductive toxicity study in rats, Pyraclostrobin led to reduced body-weight gains in adults and pups, along with slightly delayed vaginal patency in female pups at a dose of 33 mg/kg bw/day.[12] Developmental studies in rabbits showed increased post-implantation loss at doses significantly higher than established reference doses.[14] In rats, developmental effects included decreased pup body weight and delayed maturation.[14]

Toxicological Profile of Metabolites

There is a significant data gap regarding the identity and toxicity of this compound metabolites. For regulatory purposes, metabolites found in food or the environment at significant levels require toxicological assessment.[6] Studies on Picoxystrobin found that its metabolites, IN-H8612 and IN-QDY63, were of similar or increased toxicity when compared to the parent compound, highlighting the importance of evaluating metabolite-specific toxicity.[10] Without experimental data, the toxicological profile of this compound's metabolites remains uncharacterized.

Experimental Protocols

Standardized protocols, often following OECD (Organisation for Economic Co-operation and Development) guidelines, are crucial for the toxicological evaluation of pesticides.

Genotoxicity Assays

-

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacterial strains, with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control, suggesting the substance is a mutagen.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): Rodents (usually mice or rats) are exposed to the test substance, typically via oral gavage or intraperitoneal injection. After treatment, bone marrow or peripheral blood is collected. The cells are analyzed for the presence of micronuclei in immature erythrocytes. An increase in the frequency of micronucleated cells indicates that the substance induced chromosomal damage or damage to the mitotic apparatus.

Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)

This method is a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the dose for the next step. The method involves dosing animals with the test substance at one of the defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). Animals are observed for mortality and clinical signs for up to 14 days. The method allows for the classification of the substance into a specific toxicity category based on the observed mortality.

90-Day Repeated Dose Oral Toxicity Study (OECD TG 408)

The test substance is administered daily to groups of rodents (typically rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored. At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and selected organs are weighed and examined histopathologically. This study is used to identify target organs and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Summary and Conclusions

This compound is a strobilurin insecticide that functions by inhibiting mitochondrial Complex III. While specific toxicological data for this compound is scarce in publicly accessible literature, the profile of related compounds like Pyraclostrobin suggests a low potential for acute mammalian toxicity, genotoxicity, and carcinogenicity. The primary effects observed after repeated exposure are related to local irritation of the gastrointestinal tract. However, like other strobilurins, it is expected to be highly toxic to aquatic organisms.

The most significant knowledge gap in the toxicological profile of this compound is the identification and characterization of its metabolites. As demonstrated by other pesticides, metabolites can contribute significantly to the overall toxicity. Therefore, future research should focus on elucidating the metabolic fate of this compound in various systems and conducting comprehensive toxicological evaluations of its major metabolites to complete a thorough risk assessment.

References

- 1. This compound | 1257598-43-8 | Benchchem [benchchem.com]

- 2. This compound (Ref: SYP 11277) [sitem.herts.ac.uk]

- 3. This compound | C23H18Cl2F3N3O4 | CID 68018336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyraclostrobin (JMPR 2003) [inchem.org]

- 5. fao.org [fao.org]

- 6. Metabolites in the regulatory risk assessment of pesticides in the EU - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acute and subchronic toxicity of pyraclostrobin in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Developmental toxicity and potential mechanisms of pyraoxystrobin to zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 11. Modification of the existing maximum residue level for pyraclostrobin in sweet corn - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4.19 Pyraclostrobin (210)(T)* [fao.org]

- 13. bvl.bund.de [bvl.bund.de]

- 14. health.state.mn.us [health.state.mn.us]

An In-depth Technical Guide to the Strobilurin Class of Fungicides

Abstract: Strobilurin fungicides, also known as Quinone outside Inhibitors (QoIs), represent a major class of agricultural fungicides pivotal in modern crop protection.[1] Derived from natural compounds produced by fungi such as Strobilurus tenacellus, these synthetic analogs possess a broad spectrum of activity against pathogens from all major fungal classes.[2][3][4] Their specific mode of action, the inhibition of mitochondrial respiration, while highly effective, also predisposes them to a high risk of resistance development in target pathogens.[5][6] This guide provides a comprehensive technical overview of the strobilurin class, detailing their mechanism of action, chemical diversity, spectrum of activity, and the physiological effects they exert on plants. It further explores the molecular basis of fungicide resistance and outlines key experimental protocols for their study, intended for researchers, scientists, and professionals in drug development.

History and Discovery

The discovery of strobilurin fungicides is a prime example of natural product chemistry inspiring synthetic agrochemical development. In 1977, the first natural strobilurin compound, Strobilurin A, was isolated from the mycelium of the wood-rotting mushroom Strobilurus tenacellus.[2][7] This fungus utilizes the compound to suppress other competing fungi.[3] Researchers identified the (E)-β-methoxyacrylate group as the core toxophore responsible for this antifungal activity.[8]

However, natural strobilurins were not suitable for agricultural use due to their instability under UV light.[3] This led to extensive research by agrochemical companies to synthesize more stable and efficacious analogs. The first commercial synthetic strobilurin, azoxystrobin, was introduced in 1996, followed by other key active ingredients like kresoxim-methyl and pyraclostrobin.[1][7][8] These synthetic derivatives offered improved photostability and a broader spectrum of activity, leading to their rapid adoption and significant share of the global fungicide market.[1][2]

Chemical Structure and Properties

The defining chemical feature of all strobilurin fungicides is the presence of the (E)-β-methoxyacrylate pharmacophore, which is essential for their biological activity.[8] While this core structure is conserved, the various commercialized strobilurins differ in the composition of their side chains and arene bridges. These structural modifications influence their biokinetic properties, such as absorption, translocation within the plant, and stability, which in turn affect their spectrum of activity and systemic properties.[9] For example, some strobilurins like trifloxystrobin have a high affinity for the waxy cuticle and exhibit translaminar movement (movement from one side of a leaf to the other), while others are more systemic.[6][10]

Below is a logical diagram illustrating the development pathway from natural products to diverse synthetic analogs.

Caption: Development pipeline from natural strobilurin to commercial fungicides.

Table 1: Key Commercial Strobilurin Fungicides

| Active Ingredient | Chemical Class | Key Properties |

|---|---|---|

| Azoxystrobin | Methoxyacrylate | Broad-spectrum, systemic with xylem mobility.[3][4] |

| Kresoxim-methyl | Methoxyiminoacetate | Quasi-systemic with translaminar activity, vapor phase movement.[6][7] |

| Pyraclostrobin | Methoxycarbamate | Locally systemic, translaminar activity, strong physiological effects.[3][11] |

| Trifloxystrobin | Methoxyiminoacetate | Mesostemic (strong affinity for waxy cuticle), translaminar, vapor phase.[3][10] |

| Picoxystrobin | Methoxyacrylate | Systemic with xylem mobility and vapor action.[1] |

| Fluoxastrobin | Dihydro-dioxazine | Systemic with xylem mobility.[1] |

Mechanism of Action

Strobilurins have a highly specific, single-site mode of action.[2][3] They are classified as Quinone outside Inhibitors (QoIs) because they bind to the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as Complex III) within the inner mitochondrial membrane of fungi.[6][7][8] This binding action blocks the electron transfer between cytochrome b and cytochrome c1.[8][12]

The disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[2][8] This cessation of energy production effectively stops fungal growth, and most critically, inhibits spore germination, making strobilurins excellent preventative fungicides.[3][10]

Caption: Strobilurins block the Qo site of Complex III, halting electron transport.

Spectrum of Activity and Efficacy

Strobilurins are renowned for their exceptionally broad spectrum of activity, controlling fungal diseases caused by pathogens in all four major classes: Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[2][4] They are used to manage a wide array of diseases, including powdery mildews, downy mildews, rusts, leaf spots, and fruit rots, across a diverse range of crops such as cereals, fruits, vegetables, and turfgrass.[2][6]

Their primary strength lies in preventative disease control, as they are highly effective at inhibiting spore germination.[3] While they possess some curative activity, it is generally limited.[10] The efficacy can vary between different strobilurin compounds and target pathogens.

Table 2: Efficacy of Strobilurin-Based Fungicides Against Soybean Rust (Phakopsora pachyrhizi)

| Fungicide Class/Combination | Avg. Disease Reduction (%) | Avg. Yield Increase (%) |

|---|---|---|

| Strobilurin (alone) | 52.1% | 38.2% |

| Triazole (alone) | 61.3% | 46.5% |

| Strobilurin + Triazole | 66.4% | 51.7% |

Data synthesized from a quantitative review of fungicide trials in Brazil. On average, fungicide treatments reduced disease by 58.7% and increased yield by 43.9%.[13][14] Combinations of strobilurins with triazoles generally improved disease control and yield protection compared to either class used alone.[13]

Physiological Effects on Plants

Beyond their fungicidal action, strobilurins can induce significant physiological changes in plants, often referred to as the "greening effect".[15][16] These effects can contribute to increased yield and improved crop quality even in the absence of significant disease pressure.

Key physiological effects include:

-

Delayed Senescence: Strobilurins can inhibit ethylene biosynthesis, a key hormone in the leaf aging process. This delays the breakdown of chlorophyll, keeping leaves photosynthetically active for a longer period.[15][16][17]

-

Increased Nitrogen Assimilation: Treatment with strobilurins has been shown to increase the activity of nitrate reductase, a key enzyme in the nitrogen assimilation pathway. This can lead to more efficient use of nitrogen and increased biomass.[2][16]

-

Enhanced Stress Tolerance: Strobilurins can improve a plant's ability to cope with abiotic stresses like drought and heat. This is partly achieved by influencing hormone levels, such as increasing abscisic acid (ABA), which helps regulate stomatal opening and reduce water loss.[15][16]

-

Modified Carbon Metabolism: By temporarily reducing the rate of mitochondrial respiration in the plant, strobilurins can decrease carbon dioxide loss, leading to a more favorable carbon balance and more energy available for growth.[15]

Fungicide Resistance

The single-site mode of action of strobilurins makes them highly prone to the development of resistance in fungal populations.[3][6] Resistance can develop rapidly and often results in a complete loss of disease control that cannot be overcome by increasing the fungicide application rate.[3]

Mechanisms of Resistance

The primary mechanism of resistance to strobilurin fungicides is a target-site modification resulting from point mutations in the mitochondrial cytochrome b gene (CYTB).[11][18] These mutations alter the amino acid sequence of the protein, reducing the binding affinity of the fungicide to the Qo site.

Table 3: Key Mutations in the Cytochrome b Gene Conferring Strobilurin Resistance

| Mutation | Amino Acid Change | Pathogen Examples | Resistance Level |

|---|---|---|---|

| G143A | Glycine → Alanine | Pyricularia grisea, Erysiphe graminis, Plasmopara viticola, Mycosphaerella fijiensis[18][19][20] | High to complete |

| F129L | Phenylalanine → Leucine | Pyricularia grisea, Alternaria solani, Pythium aphanidermatum[18][21][22] | Moderate to high |

| G137R | Glycine → Arginine | Saccharomyces cerevisiae (lab mutant)[23][24] | High |

Because all strobilurins share the same target site, there is strong cross-resistance among them.[6][25] A fungal strain resistant to one strobilurin is typically resistant to all others in the class, even those it has never been exposed to.[6]

Resistance Management

To delay the development of resistance, strict management strategies are essential. The Fungicide Resistance Action Committee (FRAC) provides guidelines that include:

-

Limiting the number of applications per season.

-

Alternating or mixing strobilurins with fungicides that have a different mode of action.[3]

-

Using strobilurins in a preventative rather than curative manner.

-

Adhering to labeled application rates .

Key Experimental Protocols

Protocol: Fungicide Sensitivity Assay (EC₅₀ Determination)

This protocol determines the concentration of a fungicide required to inhibit 50% of mycelial growth (EC₅₀), a key metric for assessing sensitivity or resistance.

1. Media Preparation:

- Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) according to the manufacturer's instructions and autoclave.[26]

- Cool the medium in a water bath to 50-55°C.

2. Fungicide Stock and Dilutions:

- Prepare a high-concentration stock solution of the strobilurin fungicide in a suitable solvent (e.g., acetone or DMSO).

- Calculate the volumes needed to create a serial dilution series (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL) in the molten agar. The final solvent concentration should be consistent across all plates (and typically <1%) to avoid inhibitory effects.

3. Plate Preparation:

- Add the calculated amount of fungicide dilution to sterile petri dishes.

- Pour the molten agar into the dishes, swirl gently to mix, and allow to solidify. Prepare replicate plates for each concentration.

4. Inoculation:

- From the margin of an actively growing fungal culture, take a mycelial plug of a standardized size (e.g., 5 mm diameter) using a cork borer.

- Place one plug, mycelium-side down, in the center of each fungicide-amended plate.

5. Incubation and Measurement:

- Incubate the plates in the dark at the optimal temperature for the test fungus.

- After a set period (when the control plate shows significant but not complete growth), measure two perpendicular diameters of the fungal colony on each plate.

- Calculate the average diameter and subtract the diameter of the initial plug.

6. Data Analysis:

- Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent-only control.

- Plot the percent inhibition against the log-transformed fungicide concentration.

- Use probit or logistic regression analysis to calculate the EC₅₀ value.

Protocol: Molecular Detection of Cytochrome b Resistance Mutations

This protocol outlines the workflow for identifying point mutations in the CYTB gene associated with resistance.

Caption: Experimental workflow for molecular identification of resistance mutations.

1. Fungal Isolate and DNA Extraction:

- Obtain a pure culture of the fungal isolate to be tested.

- Extract total genomic DNA using a commercial fungal DNA extraction kit or a standard protocol like the CTAB method. Assess DNA quality and concentration using a spectrophotometer.

2. PCR Amplification:

- Design or obtain primers that flank the regions of the CYTB gene known to harbor resistance mutations (e.g., codons 129 and 143).[18]

- Set up a standard PCR reaction containing the extracted DNA, primers, dNTPs, PCR buffer, and a Taq polymerase.

- Run the PCR using an appropriate thermal cycling program with annealing temperatures optimized for the specific primers.

3. Verification and Sequencing:

- Run the PCR product on an agarose gel to verify that a DNA fragment of the expected size has been amplified.

- Purify the PCR product to remove primers and unincorporated dNTPs.

- Send the purified product for Sanger sequencing using the same forward and/or reverse primers used for amplification.

4. Sequence Analysis:

- Align the obtained sequence data with a known wild-type (sensitive) reference sequence for the same fungal species.

- Examine the alignment at key codon positions (129, 137, 143) to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution associated with resistance.

Conclusion